

Application Notes and Protocols for Testing the Antimicrobial Efficacy of Triazinetriethanol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Triazinetriethanol*

Cat. No.: *B1681375*

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Introduction

Triazinetriethanol, a heterocyclic organic compound, is recognized for its utility as a biocide and preservative in various industrial and commercial applications. Its antimicrobial efficacy stems from its nature as a formaldehyde-releasing agent. Understanding the potency and characteristics of its antimicrobial activity is crucial for its effective and safe use. These application notes provide detailed protocols for determining the antimicrobial efficacy of **Triazinetriethanol** through standardized microbiological assays, including the determination of Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and time-kill kinetics.

Triazinetriethanol slowly releases formaldehyde, which is the active antimicrobial agent. Formaldehyde exerts its biocidal effect primarily through non-specific alkylation of nucleophilic functional groups on cellular macromolecules.[1][2][3][4] This includes the amino and sulfhydryl groups of proteins and the nitrogen atoms of purine bases in nucleic acids.[4] This cross-linking of proteins and DNA disrupts normal cellular functions, leading to the inhibition of essential biochemical processes and ultimately cell death.[3][4][5] Bacteria have developed detoxification pathways to respond to formaldehyde stress, which can influence the efficacy of formaldehyde-releasing agents.[1][2][6][7]

Data Presentation

Table 1: Minimum Inhibitory Concentration (MIC) of Triazinetriethanol

Test Microorganism	Triazinetriethanol Concentration (µg/mL)	Result (Growth/No Growth)	MIC (µg/mL)
Escherichia coli ATCC 25922	1024	No Growth	512
512	No Growth		
256	Growth		
128	Growth		
Staphylococcus aureus ATCC 29213	1024	No Growth	256
512	No Growth		
256	No Growth		
128	Growth		
Pseudomonas aeruginosa ATCC 27853	2048	No Growth	1024
1024	No Growth		
512	Growth		
256	Growth		
Candida albicans ATCC 10231	512	No Growth	256
256	No Growth		
128	Growth		
64	Growth		

Table 2: Minimum Bactericidal Concentration (MBC) of Triazinetriethanol

Test Microorganism	MIC (µg/mL)	Triazinetriethanol Concentration (µg/mL)	Result (Growth/No Growth)	MBC (µg/mL)
Escherichia coli ATCC 25922	512	2048	No Growth	1024
1024	No Growth			
512	Growth			
Staphylococcus aureus ATCC 29213	256	1024	No Growth	512
512	No Growth			
256	Growth			
Pseudomonas aeruginosa ATCC 27853	1024	4096	No Growth	2048
2048	No Growth			
1024	Growth			
Candida albicans ATCC 10231	256	1024	No Growth	512
512	No Growth			
256	Growth			

Table 3: Time-Kill Assay of Triazinetriethanol against Staphylococcus aureus ATCC 29213

Time (hours)	Log10 CFU/mL (Control)	Log10 CFU/mL (0.5 x MIC)	Log10 CFU/mL (1 x MIC)	Log10 CFU/mL (2 x MIC)	Log10 CFU/mL (4 x MIC)
0	6.0	6.0	6.0	6.0	6.0
2	6.8	5.5	4.8	3.2	<2.0
4	7.5	5.2	4.1	<2.0	<2.0
8	8.2	4.8	3.5	<2.0	<2.0
24	8.5	4.5	<2.0	<2.0	<2.0

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of **Triazinetriethanol** that visibly inhibits the growth of a microorganism.

Materials:

- **Triazinetriethanol**
- Test microorganisms (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213, Pseudomonas aeruginosa ATCC 27853, Candida albicans ATCC 10231)
- Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
- RPMI-1640 medium for yeast
- Sterile 96-well microtiter plates
- Sterile saline (0.85% NaCl)
- 0.5 McFarland turbidity standard
- Spectrophotometer

- Incubator ($35^{\circ}\text{C} \pm 2^{\circ}\text{C}$)

Procedure:

- Preparation of **Triazinetriethanol** Stock Solution: Prepare a stock solution of **Triazinetriethanol** in a suitable solvent (e.g., sterile deionized water or dimethyl sulfoxide) at a concentration of 10 mg/mL. Further dilutions will be made from this stock.
- Inoculum Preparation:
 - From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
 - Suspend the colonies in sterile saline.
 - Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which is equivalent to approximately $1-2 \times 10^8$ CFU/mL.
 - Dilute this standardized suspension 1:100 in the appropriate broth (CAMHB or RPMI-1640) to achieve a final inoculum density of approximately $1-2 \times 10^6$ CFU/mL.
- Microtiter Plate Preparation:
 - Add 100 μL of the appropriate sterile broth to all wells of a 96-well microtiter plate.
 - Add 100 μL of the **Triazinetriethanol** stock solution to the first well of each row to be tested.
 - Perform a two-fold serial dilution by transferring 100 μL from the first well to the second, mixing, and continuing this process across the plate. Discard the final 100 μL from the last well. This will create a range of decreasing concentrations of **Triazinetriethanol**.
- Inoculation: Add 10 μL of the prepared inoculum to each well, resulting in a final inoculum concentration of approximately 5×10^5 CFU/mL.
- Controls:
 - Growth Control: A well containing broth and inoculum but no **Triazinetriethanol**.

- Sterility Control: A well containing only broth to check for contamination.
- Incubation: Incubate the plate at $35^{\circ}\text{C} \pm 2^{\circ}\text{C}$ for 18-24 hours.
- Reading the MIC: The MIC is the lowest concentration of **Triazinetriethanol** at which there is no visible growth (turbidity) in the well.

Determination of Minimum Bactericidal Concentration (MBC)

This protocol determines the lowest concentration of **Triazinetriethanol** that results in a $\geq 99.9\%$ reduction in the initial inoculum.

Materials:

- Results from the MIC assay
- Tryptic Soy Agar (TSA) plates
- Sterile saline
- Micropipettes
- Incubator ($35^{\circ}\text{C} \pm 2^{\circ}\text{C}$)

Procedure:

- Subculturing from MIC Plate: Following the MIC determination, select the wells showing no visible growth, including the MIC well and at least two to three wells with higher concentrations.
- Plating: From each selected well, aspirate 10 μL of the culture and plate it onto a TSA plate.
- Incubation: Incubate the plates at $35^{\circ}\text{C} \pm 2^{\circ}\text{C}$ for 18-24 hours.
- Determining the MBC: The MBC is the lowest concentration of **Triazinetriethanol** that results in no more than 0.1% of the original inoculum surviving (e.g., if the initial inoculum was 5×10^5 CFU/mL, the MBC plate should have ≤ 50 colonies).

Time-Kill Assay

This assay evaluates the rate at which **Triazinetriethanol** kills a microbial population over time.

Materials:

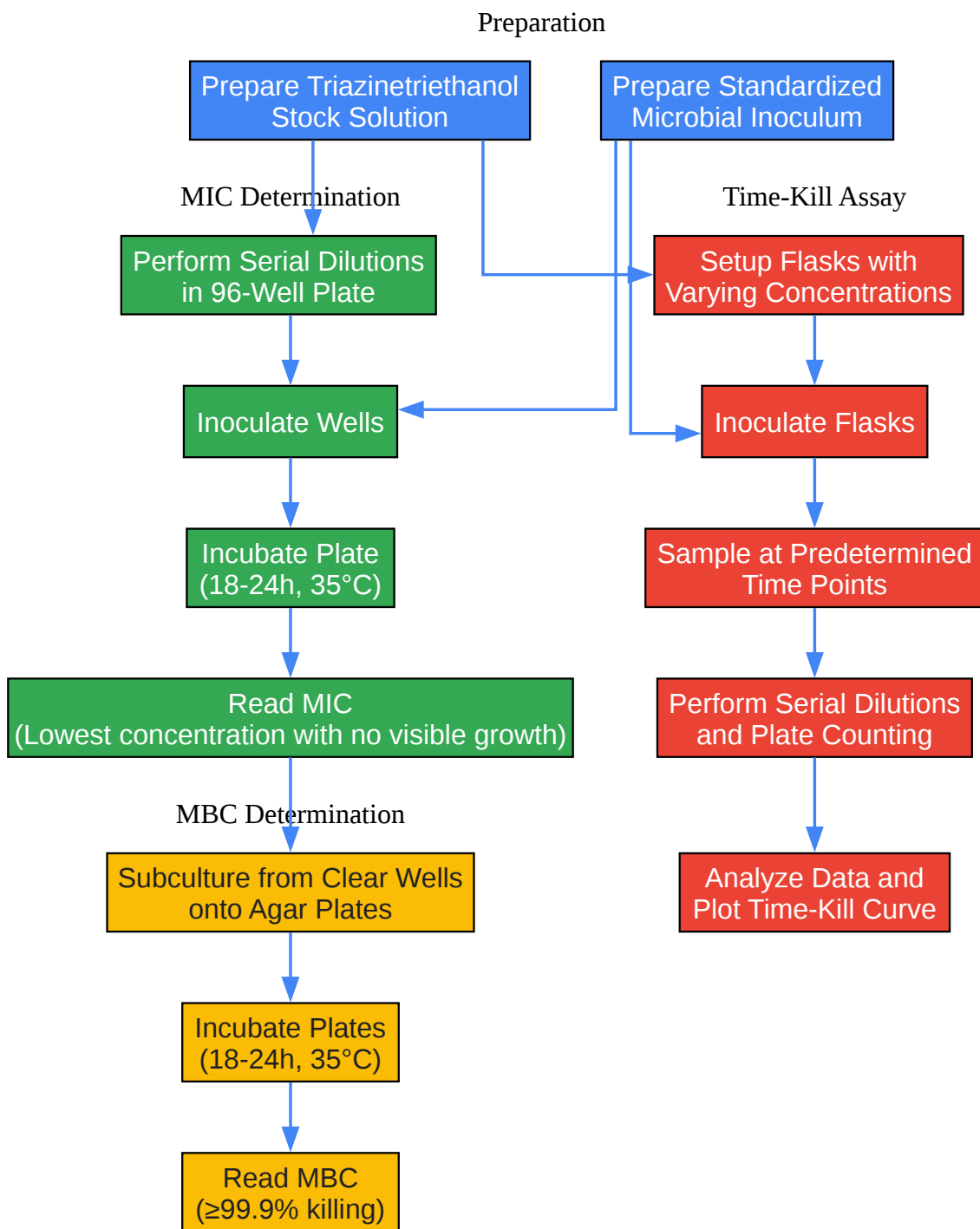
- **Triazinetriethanol**
- Test microorganism
- Appropriate broth medium
- Sterile flasks or tubes
- Sterile saline
- Tryptic Soy Agar (TSA) plates
- Incubator/shaker ($35^{\circ}\text{C} \pm 2^{\circ}\text{C}$)
- Timer

Procedure:

- Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the appropriate broth to a final concentration of approximately 5×10^5 to 1×10^6 CFU/mL.
- Test Setup:
 - Prepare flasks containing the appropriate broth with **Triazinetriethanol** at various concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC, and 4x MIC).
 - Include a growth control flask with no **Triazinetriethanol**.
- Inoculation: Inoculate each flask with the prepared microbial suspension.
- Sampling and Plating: At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask.

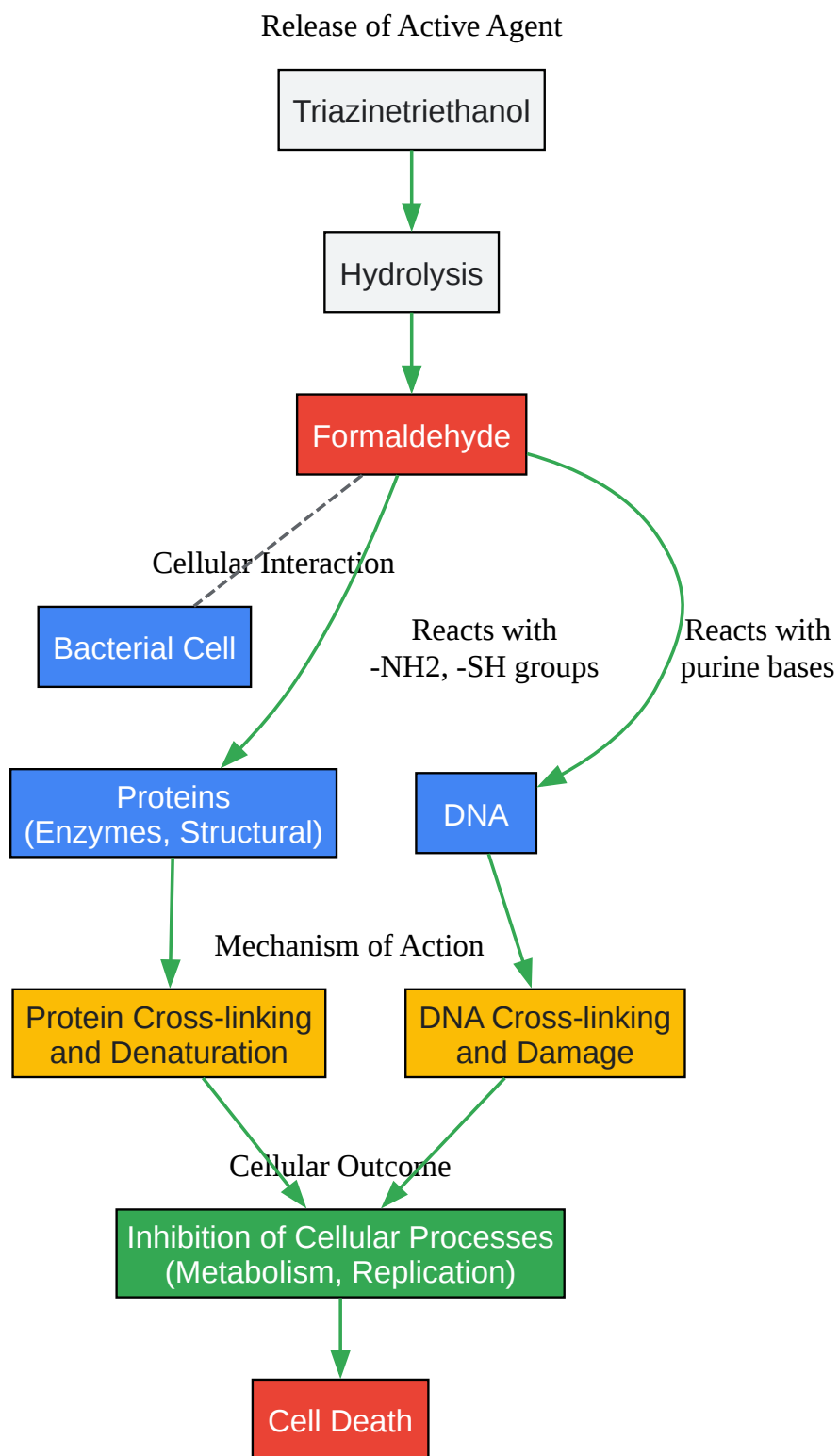
- Serial Dilution and Plating: Perform serial dilutions of the collected aliquots in sterile saline and plate onto TSA plates.
- Incubation: Incubate the plates at $35^{\circ}\text{C} \pm 2^{\circ}\text{C}$ for 18-24 hours.
- Data Analysis: Count the number of colonies on each plate and calculate the Log₁₀ CFU/mL for each time point and concentration. Plot the Log₁₀ CFU/mL against time to generate a time-kill curve. A ≥ 3 -log₁₀ reduction in CFU/mL is considered bactericidal activity.

Mandatory Visualizations



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Caption: Experimental workflow for antimicrobial efficacy testing.



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Caption: Antimicrobial mechanism of **Triazinetriethanol**.

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